molecular formula C7H6N2O2 B039495 (E)-3-(Pyrimidin-5-YL)acrylic acid CAS No. 123530-65-4

(E)-3-(Pyrimidin-5-YL)acrylic acid

Cat. No.: B039495
CAS No.: 123530-65-4
M. Wt: 150.13 g/mol
InChI Key: XZAOEYWVIVLYAL-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Pyrimidin-5-YL)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives : It is used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives and related compounds, as discussed by Elnagdi, Sallam, and Ilias (1975) in their study on pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975).

  • Medical Applications : This compound acts as a potent and selective antagonist of the alpha(v)beta(3) receptor, potentially useful in treating osteoporosis, as detailed by Coleman et al. (2004) in their research on nonpeptide alphavbeta3 antagonists (Coleman et al., 2004).

  • Antitumor Activity : It exhibits antitumor activity, particularly against mouse leukemia L5178Y cells in vitro, according to research by Kanatomo et al. (1988) on sparsomycin analogs (Kanatomo et al., 1988).

  • Novel Retinoid Applications : The compound, when modified as E-3-(4'-hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid, demonstrated antiproliferative activity and tumor growth inhibition in ovarian carcinoma and human melanoma, as researched by Cincinelli et al. (2003) (Cincinelli et al., 2003).

  • Photophysical Properties : Studies by Guo, Chen, and Duan (2012) on 2-benzamido-3-(pyridin-2-yl) acrylic acid, a related compound, revealed strong absorption and dual emission properties, indicating potential applications in materials science (Guo, Chen, & Duan, 2012).

  • Polymer Synthesis : Palladium-catalyzed Ethylene-co-acrylic acid copolymers, investigated by Dai and Chen (2018), lead to branched, carboxylic acid-functionalized polyolefin materials, offering control over microstructures and material properties (Dai & Chen, 2018).

  • Biosensor Applications : Raghavan et al. (2019) developed a transcriptional acrylic acid sensor for rapid and easy detection of in vivo acrylic acid production in E. coli, useful for strain, enzyme, and pathway engineering (Raghavan et al., 2019).

Safety and Hazards

“(E)-3-(Pyrimidin-5-YL)acrylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

(E)-3-pyrimidin-5-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOEYWVIVLYAL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (100 g), acrylic acid (48 g), triphenylphosphine (2.5 g) and palladium II acetate (0.1 g) was refluxed in tri-n-butylamine (260 ml) with overhead stirring for 4.5 h at 145-160° C. The mixture was cooled and a 10% solution of potassium carbonate (2 L) added followed by dichloromethane (500 mL). The organic layer was separated and the aqueous phase extracted with diethyl ether (3×300 ml). The aqueous layer was brought to pH 3 with concentrated hydrochloric acid (ice-cooling) and the solid so formed was filtered and dried in vacuo to give 3-(5-pyrimidyl)acrylic acid (35 g). 1H-NMR (d6-DMSO) δ 6.82(1H, d), 7.60(1H, d) and 9.15(3H, 2xs)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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